molecular formula C11H13ClO3 B12049733 4-Isopropoxy-3-chlorophenylacetic acid CAS No. 23914-90-1

4-Isopropoxy-3-chlorophenylacetic acid

Cat. No.: B12049733
CAS No.: 23914-90-1
M. Wt: 228.67 g/mol
InChI Key: IDIYIZMETAUIPJ-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-chlorophenylacetic acid is an organic compound with the molecular formula C₁₁H₁₃ClO₃. It is a derivative of phenylacetic acid, characterized by the presence of an isopropoxy group and a chlorine atom attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-chlorophenylacetic acid typically involves the reaction of 4-chlorophenylacetic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-chlorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropoxy-3-chlorophenylacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-3-chlorophenylacetic acid is unique due to the presence of both the isopropoxy group and the chlorine atom on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

23914-90-1

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-(3-chloro-4-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

IDIYIZMETAUIPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Cl

Origin of Product

United States

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